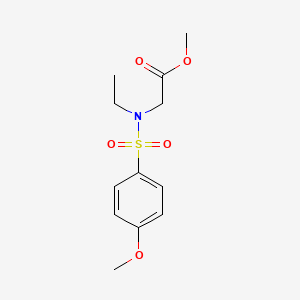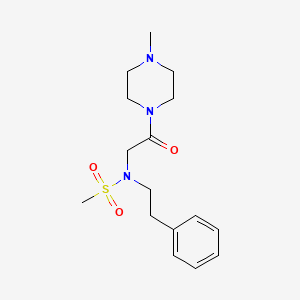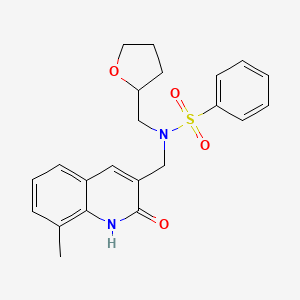
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, also known as TBOA, is a chemical compound that is widely used in scientific research. TBOA belongs to a class of compounds known as glutamate transporter inhibitors, which are used to study the mechanisms of glutamate transport in the central nervous system.
作用機序
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide inhibits the activity of glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. This compound has been shown to be a potent inhibitor of both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2), which are the primary glutamate transporters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporters. This compound has been shown to increase extracellular glutamate concentrations in the brain, which can lead to neuronal damage and death. This compound has also been shown to alter synaptic transmission and plasticity, which can affect learning and memory processes.
実験室実験の利点と制限
One of the main advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in lab experiments is its potency as a glutamate transporter inhibitor. This compound is a highly specific and potent inhibitor of glutamate transporters, which allows for precise control of glutamate concentrations in the brain. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to inhibit other transporters and channels in addition to glutamate transporters, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in scientific research. One area of interest is the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound could be used to study the effects of glutamate accumulation on neuronal function and survival in these disease models. Another area of interest is the development of more specific and potent glutamate transporter inhibitors. This compound has been a valuable tool for studying glutamate transport, but more selective inhibitors could provide even greater insight into the mechanisms of glutamate regulation in the brain.
合成法
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is primarily used in scientific research to study the mechanisms of glutamate transport in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission and plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thereby regulating its concentration and preventing excitotoxicity. This compound inhibits the activity of glutamate transporters, allowing researchers to study the effects of glutamate accumulation on neuronal function and survival.
特性
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-8-17(9-7-14)20(26)23-15(2)21-24-19(25-27-21)16-10-12-18(13-11-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZYMAIFXLFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

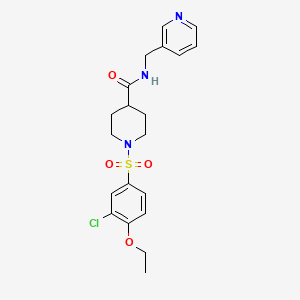

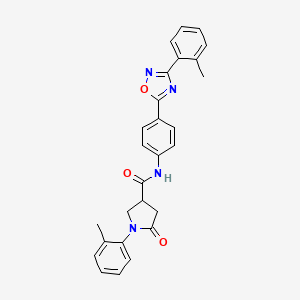
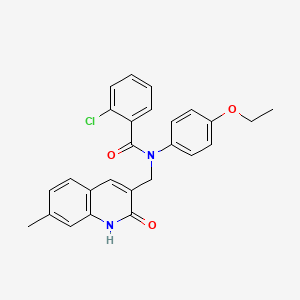

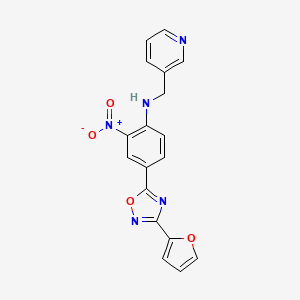

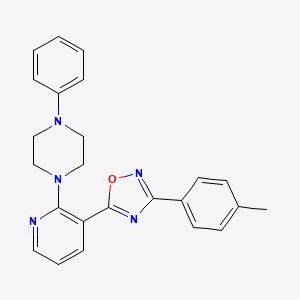

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
